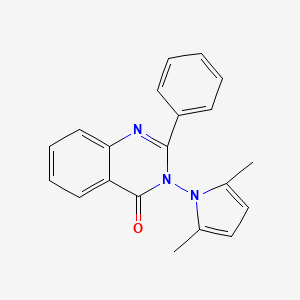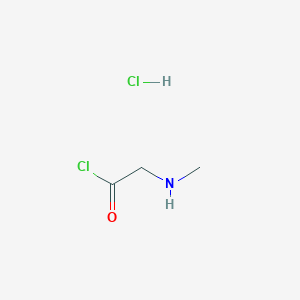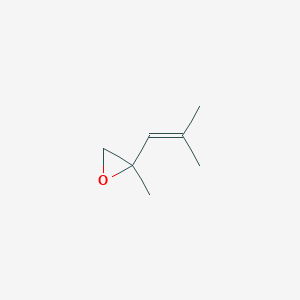
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is a chemical compound with the molecular formula C16H14O4S2 It is characterized by the presence of a triple bond between the third and fourth carbon atoms in the octene chain, and two phenylsulfonyl groups attached to the first carbon atom
Preparation Methods
The synthesis of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- typically involves the reaction of 1-octyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- involves its interaction with various molecular targets, including enzymes and cellular membranes. The phenylsulfonyl groups are known to interact with proteins, potentially inhibiting their activity. The triple bond in the octene chain can also participate in reactions with other molecules, leading to the formation of reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- can be compared to other compounds with similar structures, such as:
1-Octen-3-yne: Lacks the phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.
1-Octen-3-ol: Contains a hydroxyl group instead of the triple bond, leading to different physical and chemical properties.
1-Octene: Lacks both the triple bond and the phenylsulfonyl groups, making it less reactive in certain types of chemical reactions.
The presence of the phenylsulfonyl groups in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it unique, as these groups can participate in a variety of chemical reactions and interactions with biological molecules.
Properties
CAS No. |
182081-91-0 |
|---|---|
Molecular Formula |
C20H20O4S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)oct-1-en-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-2-3-4-5-12-17-20(25(21,22)18-13-8-6-9-14-18)26(23,24)19-15-10-7-11-16-19/h6-11,13-17H,2-4H2,1H3 |
InChI Key |
YBZBUNXGUKVAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
